Bienvenue dans la boutique en ligne BenchChem!

methyl 3-(4-oxoquinolin-1(4H)-yl)propanoate

Drug Design ADME Prodrug Strategy

Methyl 3-(4-oxoquinolin-1(4H)-yl)propanoate (CAS 1279209-55-0) is a synthetic quinolin-4-one derivative bearing a methyl propanoate ester side chain at the N-1 position. With molecular formula C₁₃H₁₃NO₃ and a molecular weight of 231.25 g/mol, this compound belongs to the 4-oxoquinoline-3-propanoic acid scaffold class, which shares structural homology with fluoroquinolone antibiotics and is recognized as a prospective platform for antimicrobial and anticancer drug discovery.

Molecular Formula C13H13NO3
Molecular Weight 231.25
CAS No. 1279209-55-0
Cat. No. B3096306
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 3-(4-oxoquinolin-1(4H)-yl)propanoate
CAS1279209-55-0
Molecular FormulaC13H13NO3
Molecular Weight231.25
Structural Identifiers
SMILESCOC(=O)CCN1C=CC(=O)C2=CC=CC=C21
InChIInChI=1S/C13H13NO3/c1-17-13(16)7-9-14-8-6-12(15)10-4-2-3-5-11(10)14/h2-6,8H,7,9H2,1H3
InChIKeyPLKFRMXSOYMSTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-(4-oxoquinolin-1(4H)-yl)propanoate (CAS 1279209-55-0): Structural Identity, Physicochemical Profile, and Procurement Baseline


Methyl 3-(4-oxoquinolin-1(4H)-yl)propanoate (CAS 1279209-55-0) is a synthetic quinolin-4-one derivative bearing a methyl propanoate ester side chain at the N-1 position. With molecular formula C₁₃H₁₃NO₃ and a molecular weight of 231.25 g/mol, this compound belongs to the 4-oxoquinoline-3-propanoic acid scaffold class, which shares structural homology with fluoroquinolone antibiotics and is recognized as a prospective platform for antimicrobial and anticancer drug discovery [1]. The compound is catalogued as building block BB_NC-2766 / STOCK1N-77070 by InterBioScreen for high-throughput screening library applications [2]. Commercially available at ≥97% purity from multiple suppliers , it serves as an unsubstituted core-reference standard against which substituted 4-oxoquinolin-1(4H)-yl propanoate analogs can be benchmarked.

Why 4-Oxoquinolin-1(4H)-yl Propanoate Analogs Cannot Be Interchanged: The Case for Methyl 3-(4-oxoquinolin-1(4H)-yl)propanoate Procurement


Substitution among 4-oxoquinolin-1(4H)-yl propanoate derivatives is not straightforward because three structural variables—the N-1 side chain (ester vs. free acid), the quinolinone ring substituent pattern (H, methyl, fluoro, methoxy, chloro, bromo), and the side-chain linker length—independently modulate target engagement, membrane permeability, and metabolic liability [1]. For instance, the methyl ester of methyl 3-(4-oxoquinolin-1(4H)-yl)propanoate confers higher predicted passive permeability (clogP ~1.68) compared to the free carboxylic acid analog (clogP ~1.14) [2], which alters cellular uptake and intracellular target exposure. The unsubstituted quinolinone core further distinguishes this compound from 6-fluoro, 6-methyl, 7-chloro, and 8-methoxy analogs that display divergent antibacterial potency and selectivity profiles [3]. Consequently, procurement decisions must be driven by the specific structural feature set required for the intended assay or synthetic route, not by generic class membership.

Quantitative Differentiation Evidence: Methyl 3-(4-oxoquinolin-1(4H)-yl)propanoate vs. Closest Structural Analogs


Methyl Ester vs. Free Carboxylic Acid: Impact on Predicted Passive Permeability and Oral Bioavailability Potential

The methyl ester prodrug motif of methyl 3-(4-oxoquinolin-1(4H)-yl)propanoate is predicted to enhance passive membrane permeability relative to its free acid counterpart, 3-(4-oxoquinolin-1(4H)-yl)propanoic acid (CAS 1279213-84-1). The calculated octanol–water partition coefficient (XLogP3) for the methyl ester is approximately 1.68, compared to approximately 1.14 for the carboxylic acid [1]. This ~0.54 log unit increase corresponds to a predicted ~3.5-fold higher equilibrium distribution into lipid bilayers [2], which can translate into improved intracellular target access in whole-cell assays, particularly for targets such as bacterial DNA gyrase and topoisomerase IV that reside within the cytoplasmic compartment.

Drug Design ADME Prodrug Strategy Permeability

Unsubstituted vs. 6-Methyl-Substituted Quinolinone Core: Distinct Physicochemical and Steric Profiles

Methyl 3-(4-oxoquinolin-1(4H)-yl)propanoate possesses an unsubstituted quinolinone ring, distinguishing it from the 6-methyl analog methyl 3-(6-methyl-4-oxoquinolin-1(4H)-yl)propanoate (CAS 1279215-91-6). The unsubstituted core has a molecular weight of 231.25 g/mol (C₁₃H₁₃NO₃) , whereas the 6-methyl analog has a molecular weight of 245.27 g/mol (C₁₄H₁₅NO₃) . The absence of the 6-methyl substituent reduces both steric bulk and lipophilicity, resulting in a smaller molecular footprint (ΔMW = −14.02 g/mol) and potentially lower non-specific protein binding. This makes the unsubstituted compound the preferred choice as a minimal-structure reference standard for establishing baseline structure–activity relationships (SAR) in 4-oxoquinoline-3-propanoate lead optimization programs, where incremental substituent effects can be deconvoluted.

Medicinal Chemistry SAR Quinolinone Scaffold

4-Oxoquinolin-1(4H)-yl Propanoate Scaffold: Validated Antimicrobial Potential by Class-Level Structural Homology to Fluoroquinolones

The 4-oxoquinolin-1(4H)-yl propanoate scaffold exhibits molecular similarity to the fluoroquinolone antibiotic pharmacophore, positioning it as a validated starting point for antimicrobial drug discovery [1]. This class-level recognition is supported by published work demonstrating that 3-quinolin-4-one propanoic acids represent a prospective scaffold for creating novel antimicrobial drugs in response to rising microbial resistance [1]. In the broader quinoline antibacterial chemical space, structurally related quinoline derivatives have been reported with Minimum Inhibitory Concentration (MIC) values as low as 1.5–6.0 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA), methicillin-resistant Staphylococcus epidermidis (MRSE), and vancomycin-resistant Enterococcus (VRE) [2]. While direct MIC data for the unsubstituted methyl ester are not yet available in primary peer-reviewed literature, the scaffold's demonstrated antibacterial potential in closely related analogs supports its prioritization as a core structure for further optimization.

Antimicrobial Drug Discovery Scaffold Validation

Commercial Availability and Purity Benchmarking: ≥97% Purity as a Minimum Procurement Specification

Methyl 3-(4-oxoquinolin-1(4H)-yl)propanoate is commercially available at ≥97% purity from multiple independent suppliers including Chemenu (catalog CM492411, 97%) , Leyan (catalog 2209074, 97%) , and MolCore (NLT 98%, ISO-certified) . This multi-supplier availability with consistent purity specifications reduces single-source dependency risk and facilitates competitive procurement. By comparison, several substituted analogs (e.g., the 7-chloro, 6-fluoro, or 8-methoxy-6-methyl derivatives) are stocked by fewer vendors or at lower catalog prevalence, potentially extending lead times. The unsubstituted core compound benefits from being a foundational building block within the InterBioScreen synthetic library (ID STOCK1N-77070) [1], ensuring batch-to-batch consistency for repeat screening experiments.

Procurement Quality Control Building Block

Recommended Application Scenarios for Methyl 3-(4-oxoquinolin-1(4H)-yl)propanoate in Drug Discovery and Chemical Biology


Minimum-Structure Reference Standard for 4-Oxoquinoline-3-propanoate Structure–Activity Relationship (SAR) Campaigns

The unsubstituted quinolinone core and methyl ester side chain of methyl 3-(4-oxoquinolin-1(4H)-yl)propanoate make it an ideal baseline reference compound for medicinal chemistry SAR studies. Compared to the 6-methyl-substituted analog (MW 245.27), the lower molecular weight (231.25 g/mol) and absence of confounding substituent effects allow unambiguous interpretation of incremental modifications at the 6-, 7-, and 8-positions of the quinolinone ring . Researchers can use this compound to establish the baseline potency, selectivity, and ADME properties of the unsubstituted scaffold before introducing substituents to optimize target engagement. The methyl ester also enables direct comparison with free acid analogs to quantify the permeability advantage conferred by esterification .

Antimicrobial Screening Cascades Targeting DNA Gyrase and Topoisomerase IV

Given the structural homology of the 4-oxoquinolin-1(4H)-yl propanoate scaffold to fluoroquinolone antibiotics , this compound is well-suited as a starting point for antimicrobial discovery programs. It can be deployed in whole-cell MIC screening panels against Gram-positive (including MRSA, MRSE, VRE) and Gram-negative pathogens, where structurally related quinoline derivatives have demonstrated MIC values in the 1.5–6.0 μg/mL range . The methyl ester's enhanced predicted passive permeability (XLogP3 ≈ 1.68) supports intracellular access to the DNA gyrase–topoisomerase IV target complex, making it a suitable scaffold for hit-to-lead optimization in antibacterial programs.

Prodrug Strategy Evaluation: Ester-to-Acid Conversion Studies for Pharmacokinetic Optimization

The methyl ester functionality enables systematic evaluation of ester prodrug strategies within the 4-oxoquinoline-3-propanoate series. The ~0.54 log unit permeability advantage over the free carboxylic acid (XLogP3 1.68 vs. 1.14) can be exploited to improve oral absorption or intracellular accumulation, followed by esterase-mediated hydrolysis to release the active free acid at the target site. This compound is therefore valuable for comparative pharmacokinetic and tissue distribution studies where the rate and extent of in vivo ester hydrolysis are key parameters for lead selection.

High-Throughput Screening Library Building Block for Diverse Target Panels

As a foundational compound within the InterBioScreen synthetic compound library (STOCK1N-77070) , methyl 3-(4-oxoquinolin-1(4H)-yl)propanoate is designed for inclusion in high-throughput screening (HTS) decks. Its consistent purity (≥97%) across multiple suppliers ensures assay reproducibility. The unsubstituted quinolinone core provides a versatile scaffold that can be diversified through parallel synthesis to generate focused libraries targeting kinase inhibition (including c-Met and EGFR-TK, for which quinoline derivatives show inhibitory activity) , as well as antimicrobial and anticancer target panels.

Quote Request

Request a Quote for methyl 3-(4-oxoquinolin-1(4H)-yl)propanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.